molecular formula C19H19ClN2 B109731 Iso Desloratadine CAS No. 183198-49-4

Iso Desloratadine

Cat. No. B109731
M. Wt: 310.8 g/mol
InChI Key: ADSCCBORDDPTRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iso Desloratadine, also known as Desloratadine EP Impurity B, is an impurity of Desloratadine . Desloratadine is a nonsedating-type histamine H1-receptor antagonist and an active metabolite of Loratadine . It is used for the symptomatic relief of allergic conditions including rhinitis and chronic urticaria .


Synthesis Analysis

The formation of multicomponent crystal (MCC) of Desloratadine (DES) has been studied . The MCC synthesis was performed between DES and 26 coformers using an equimolar ratio with a solvent evaporation technique . The formation of MCC was confirmed using powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), Fourier transform infrared spectroscopy (FTIR), and scanning electron microscopy (SEM) .


Chemical Reactions Analysis

The formation of multicomponent crystal (MCC) of Desloratadine (DES) involves chemical reactions . The MCC synthesis was performed between DES and 26 coformers using an equimolar ratio with a solvent evaporation technique . The formation of MCC was confirmed using powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), Fourier transform infrared spectroscopy (FTIR), and scanning electron microscopy (SEM) .

Scientific Research Applications

Pharmacology and Clinical Efficacy
Desloratadine, a biologically active metabolite of loratadine, exhibits a strong affinity for peripheral H1 receptors, showing greater potency than its predecessor. Its pharmacological profile extends beyond histamine antagonism, demonstrating anti-allergic effects that include inhibition of cell adhesion molecule expression and suppression of inflammatory mediators and cytokines. This contributes to reduced eosinophil chemotaxis and adhesion, as well as diminished superoxide generation, positioning desloratadine as an effective agent not only in allergic rhinitis but potentially in broader inflammatory conditions (Agrawal, 2001).

Anti-inflammatory Properties
Desloratadine stands out for its anti-inflammatory capabilities, inhibiting the release or generation of various inflammatory mediators like IL-4, IL-6, IL-8, IL-13, PGD2, and leukotriene C4. Its efficacy is not limited to histamine antagonism; it also impacts the allergic inflammatory cascade by inhibiting cytokine generation and mediator release by human basophils, both IgE-dependent and independent, highlighting its potential in treating a broader spectrum of allergic and inflammatory diseases (Geha & Meltzer, 2001; Schroeder et al., 2001).

Molecular Interactions and Pharmacokinetics
Research on desloratadine's interactions at a molecular level, particularly its inclusion complex with β-cyclodextrin, sheds light on its solubility and stability enhancements, crucial for its pharmacokinetic profile and efficacy. This area of study is vital for understanding how desloratadine can be optimized for better therapeutic outcomes (Ali et al., 2007).

Metabolic Pathways and Safety Evaluation
Desloratadine's metabolism involves intricate pathways, including interactions with cytochrome P450 and UDP-glucuronosyltransferase enzymes, with minimal potential for drug interactions. This characteristic, combined with its lack of sedative effects and negligible cardiovascular risk, underscores its safety and tolerability, making it a preferred choice for long-term management of allergic conditions (Kazmi et al., 2015; González-Núñez et al., 2013).

Potential New Therapeutic Areas
Emerging studies explore desloratadine's efficacy beyond traditional allergic conditions, such as its adjunctive role in severe acne treatment when combined with other medications, revealing its anti-inflammatory benefits and potential in dermatological applications (Dhaher & Jasim, 2018).

Safety And Hazards

When handling Iso Desloratadine, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

13-chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-7,9,12,18,21H,3-4,8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSCCBORDDPTRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)C(C3=C1C=CC=N3)C4=CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iso Desloratadine

CAS RN

183198-49-4
Record name 5H-Benzo(5,6)cyclohepta(1,2-b)pyridine, 8-chloro-6,11-dihydro-11-(1,2,3,6-tetrahydro-4-pyridinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183198494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desloratadine Related Compound B
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5H-BENZO(5,6)CYCLOHEPTA(1,2-B)PYRIDINE, 8-CHLORO-6,11-DIHYDRO-11-(1,2,3,6-TETRAHYDRO-4-PYRIDINYL)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFV2D34WTY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.